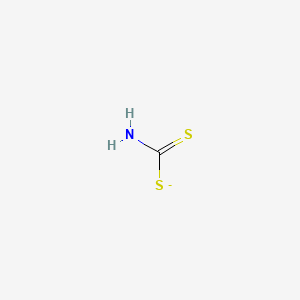

Dithiocarbamate

Numéro de catalogue B8719985

Poids moléculaire: 92.17 g/mol

Clé InChI: DKVNPHBNOWQYFE-UHFFFAOYSA-M

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08058295B2

Procedure details

The intermediate 2-thioxo-3-(3-trifluoromethyl phenyl)-4-thiazolidinone was synthesized by dropwise addition of carbon disulfide (0.8 g, 10 mM) to a stirred solution of 3-trifluoromethylaniline (1.6 g, 10 mM) and triethylamine (1 g, 10 mM) in ethyl acetate (10 mL) over 30 minutes. An ice bath was used to prevent excessive heating during reaction. After stirring overnight, the thick yellow slurry was filtered and the precipitate was washed with 50 mL of ether and air dried to give 3 g (89% yield) of a pale yellow dithiocarbamate solid (melting point 92-95° C.). Na Br—14C-acetate (prepared from Br—14C-acetic acid (Amersham), 55 mCi/mmol, 64 mg, 0.46 mM in 0.6 mL of water, pH 8-9 using NaHCO3) was stirred and cooled to 5-10° C. and dithiocarbamate (0.3 g, 0.9 mM) was added over 10 minutes. Stirring was continued while the flask was allowed to warm to ambient temperature. After 2 hours, the solution was cooled to 10° C., acidified with concentrated HCl, and heated to 90-95° C. for 30 minutes. The resultant precipitate was filtered, washed with water and recrystallized from ethanol to give 103 mg of the desired product as shiny crystals (83% yield), m.p. 177-178° C.; specific activity (14C) 55 mCi/mmol; 1H NMR (300 MHz, CDCl3): δ 4.18 (s, 2H, CH2), 7.40 (d, 1H, phenyl, J=8.0 Hz), 7.48 (s, 1H, phenyl), 7.64 (t, 1H, phenyl, J=8.0 Hz), 7.72 (d, 1H, phenyl, J=7.6 Hz) ppm.

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[S:3])=[S:2].[F:4][C:5]([F:14])([F:13])[C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9].C([N:17](CC)CC)C.[C:22](OCC)(=[O:24])[CH3:23]>>[S:2]=[C:1]1[N:9]([C:8]2[CH:10]=[CH:11][CH:12]=[C:6]([C:5]([F:13])([F:14])[F:4])[CH:7]=2)[C:22](=[O:24])[CH2:23][S:3]1.[C:1](=[S:3])([S-:2])[NH2:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C=C(N)C=CC1)(F)F

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An ice bath was used

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to prevent excessive heating during reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the thick yellow slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the precipitate was washed with 50 mL of ether and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S=C1SCC(N1C1=CC(=CC=C1)C(F)(F)F)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(N)([S-])=S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3 g | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08058295B2

Procedure details

The intermediate 2-thioxo-3-(3-trifluoromethyl phenyl)-4-thiazolidinone was synthesized by dropwise addition of carbon disulfide (0.8 g, 10 mM) to a stirred solution of 3-trifluoromethylaniline (1.6 g, 10 mM) and triethylamine (1 g, 10 mM) in ethyl acetate (10 mL) over 30 minutes. An ice bath was used to prevent excessive heating during reaction. After stirring overnight, the thick yellow slurry was filtered and the precipitate was washed with 50 mL of ether and air dried to give 3 g (89% yield) of a pale yellow dithiocarbamate solid (melting point 92-95° C.). Na Br—14C-acetate (prepared from Br—14C-acetic acid (Amersham), 55 mCi/mmol, 64 mg, 0.46 mM in 0.6 mL of water, pH 8-9 using NaHCO3) was stirred and cooled to 5-10° C. and dithiocarbamate (0.3 g, 0.9 mM) was added over 10 minutes. Stirring was continued while the flask was allowed to warm to ambient temperature. After 2 hours, the solution was cooled to 10° C., acidified with concentrated HCl, and heated to 90-95° C. for 30 minutes. The resultant precipitate was filtered, washed with water and recrystallized from ethanol to give 103 mg of the desired product as shiny crystals (83% yield), m.p. 177-178° C.; specific activity (14C) 55 mCi/mmol; 1H NMR (300 MHz, CDCl3): δ 4.18 (s, 2H, CH2), 7.40 (d, 1H, phenyl, J=8.0 Hz), 7.48 (s, 1H, phenyl), 7.64 (t, 1H, phenyl, J=8.0 Hz), 7.72 (d, 1H, phenyl, J=7.6 Hz) ppm.

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[S:3])=[S:2].[F:4][C:5]([F:14])([F:13])[C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9].C([N:17](CC)CC)C.[C:22](OCC)(=[O:24])[CH3:23]>>[S:2]=[C:1]1[N:9]([C:8]2[CH:10]=[CH:11][CH:12]=[C:6]([C:5]([F:13])([F:14])[F:4])[CH:7]=2)[C:22](=[O:24])[CH2:23][S:3]1.[C:1](=[S:3])([S-:2])[NH2:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C=C(N)C=CC1)(F)F

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An ice bath was used

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to prevent excessive heating during reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the thick yellow slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the precipitate was washed with 50 mL of ether and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S=C1SCC(N1C1=CC(=CC=C1)C(F)(F)F)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(N)([S-])=S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3 g | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |